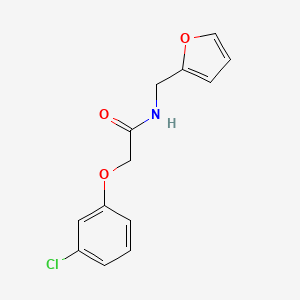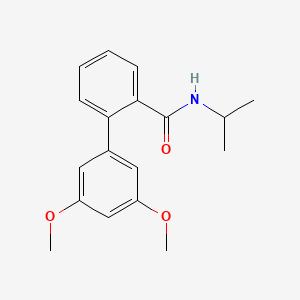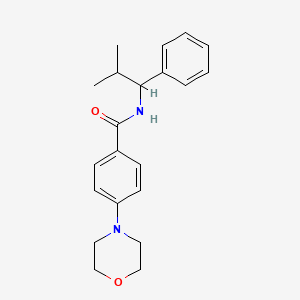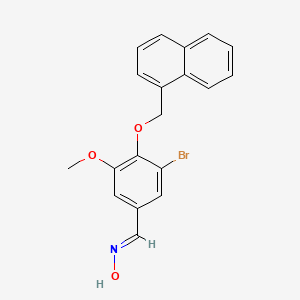![molecular formula C20H24N6O2S B5561331 2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5561331.png)
2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives involves the interaction of sulfonyl chlorides with amines in the presence of aqueous basic medium, leading to compounds with diverse substituents and functionalities. Notably, compounds like N-(2,3-dimethylphenyl)benzenesulfonamide were synthesized through reactions between dimethylaniline and benzenesulfonyl chloride, further treated with various alkyl/aralkyl halides in an aprotic polar organic medium to yield a series of derivatives (Abbasi et al., 2016).
Molecular Structure Analysis
Molecular and supramolecular structures of related sulfonamide derivatives reveal the influence of substituents on the overall geometry and intermolecular interactions. The presence of N-H...N hydrogen bonds, π-π stacking, and variation in torsion angles significantly affects the structural conformation of these molecules, indicating a diverse range of molecular architectures and interactions within the crystal lattice (Jacobs et al., 2013).
Chemical Reactions and Properties
The reactivity of benzenesulfonamide derivatives towards various reagents under different conditions elucidates their chemical properties. For instance, the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid produces sterically hindered isomeric forms, demonstrating the compound's potential for undergoing substitution reactions and forming new structural isomers with distinct physical and chemical properties (Rublova et al., 2017).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under various environmental conditions. Compounds like pyridinium, 4-(dimethylamino)-1-{[(phenylsulfonyl)amino]carbonyl}-, inner salt exhibit specific physical characteristics, including solubility in certain solvents and a defined melting point range, providing insights into their stability and application potential (Sączewski, 2013).
Chemical Properties Analysis
The chemical properties of benzenesulfonamide derivatives, such as their reactivity with other chemical entities, ability to form hydrogen bonds, and participation in complex formation, are influenced by their molecular structure. These properties are essential for their application in various domains, including as ligands in metal coordination, where their specific binding affinities and interaction patterns play a significant role (Jacobs et al., 2013).
Applications De Recherche Scientifique
Structural and Molecular Investigations
- The synthesis and structural characterization of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, alongside kinetic investigations of substitution reactions in aqueous solutions, demonstrate the compound's relevance in studying molecular-electronic structures and reaction kinetics (Rublova et al., 2017).
Synthesis of Novel Compounds
- Research into the synthesis of novel triazines, pyrimidines, and azoles using toluenesulfonamide as a building block showcases the compound's utility in creating new molecules with potential antifungal activities (Khodairy et al., 2016).
Pharmacological Applications
- Studies on the synthesis, characterization, and evaluation of enzyme inhibition and antimicrobial activities of new Schiff bases of sulfa drugs reveal the potential therapeutic applications of these compounds (Alyar et al., 2019).
- The development of zinc phthalocyanine derivatives for photodynamic therapy applications, due to their high singlet oxygen quantum yield, highlights the use of these compounds in cancer treatment (Pişkin et al., 2020).
Antibacterial and Antifungal Screening
- The antimicrobial screening of novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying the biologically active sulfonamide moiety underscores the importance of these compounds in developing new antibacterial and antifungal agents (Ghorab et al., 2017).
Molecular Docking and Drug Development
- The synthesis of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide and their prospective ligands for metal coordination studies demonstrate their utility in understanding ligand-metal interactions, which is crucial for drug design (Jacobs et al., 2013).
Inhibitory Activity Studies
- Research on sulphonamides incorporating 1,3,5-triazine structural motifs and their antioxidant and enzyme inhibitory profiles indicates these compounds' potential in treating diseases associated with oxidative stress and enzymatic dysregulation (Lolak et al., 2020).
Propriétés
IUPAC Name |
2,5-dimethyl-N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-14-4-6-16(3)17(12-14)29(27,28)23-11-10-21-19-8-9-20(26-25-19)24-18-7-5-15(2)13-22-18/h4-9,12-13,23H,10-11H2,1-3H3,(H,21,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVHOZXROKXJLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=NC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5561249.png)

![3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5561292.png)
![1-(2-biphenylyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperazinone](/img/structure/B5561300.png)
![[(5-{1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-piperidinyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B5561308.png)

![N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5561323.png)

![4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5561342.png)
![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5561347.png)
![8-fluoro-2-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5561350.png)
![N-(tert-butyl)-N'-[2-(4-pyridinyl)ethyl]sulfamide](/img/structure/B5561361.png)
